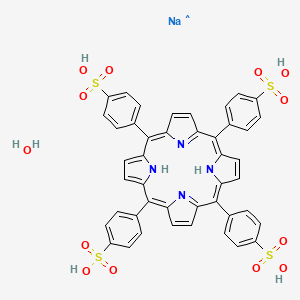
4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure, which includes four benzenesulfonic acid groups attached to a porphine core, and is often used in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate typically involves the following steps:
Formation of the Porphine Core: The porphine core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. This process often requires acidic or basic catalysts and is conducted under controlled temperature and pressure conditions.
Sulfonation: The porphine core is then subjected to sulfonation reactions to introduce the benzenesulfonic acid groups. This step involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Neutralization and Purification: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt. The final compound is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Reactors: Large-scale reactors are used to carry out the condensation and sulfonation reactions.
Automated Control Systems: Advanced control systems ensure precise reaction conditions, including temperature, pressure, and pH.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonic acid groups can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted in anhydrous solvents.
Substitution: Amines, thiols; often requires catalysts or elevated temperatures.
Major Products
Oxidation: Formation of sulfonic acid derivatives or sulfone compounds.
Reduction: Formation of reduced porphyrin derivatives.
Substitution: Formation of substituted porphyrin derivatives with various functional groups.
科学的研究の応用
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in studies related to enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and as a component in dye-sensitized solar cells.
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate involves its ability to interact with various molecular targets and pathways:
Catalysis: The compound acts as a catalyst by facilitating electron transfer reactions through its porphyrin core.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Enzyme Mimicry: Mimics the function of natural enzymes by providing a similar active site environment.
類似化合物との比較
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate can be compared with other similar compounds:
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): Similar structure but with benzoic acid groups instead of benzenesulfonic acid groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxyphenyl groups instead of benzenesulfonic acid groups.
5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Contains pyridyl groups, offering different chemical properties and applications.
Conclusion
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
特性
分子式 |
C44H32N4NaO13S4 |
|---|---|
分子量 |
976.0 g/mol |
InChI |
InChI=1S/C44H30N4O12S4.Na.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;1H2 |
InChIキー |
XGCWVQHZNGHXQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


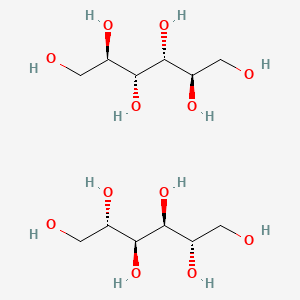
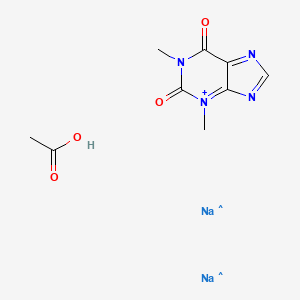
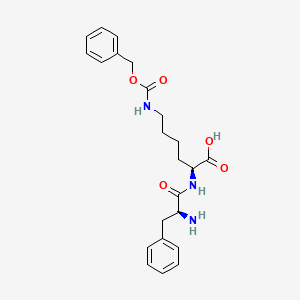
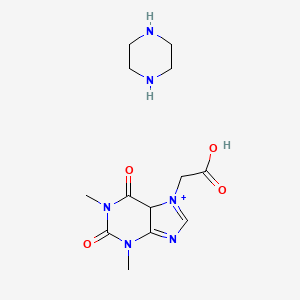
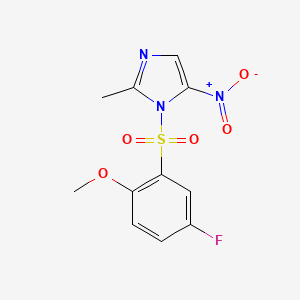
![N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12344936.png)
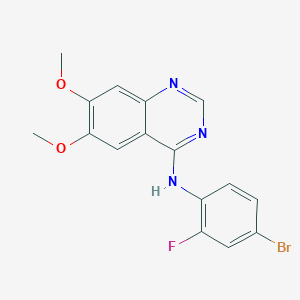
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12344950.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12344973.png)
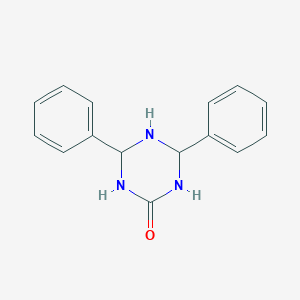
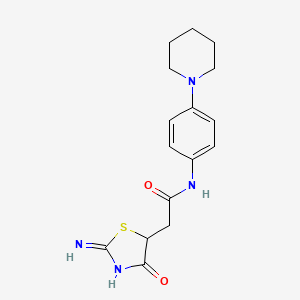
![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
